N-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-thiazol-2-yl]-acetamide
Description
N~1~-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzodioxin ring fused with a thiazole ring
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-9(7-19-13)12-6-17-10-4-2-3-5-11(10)18-12/h2-5,7,12H,6H2,1H3,(H,14,15,16) |
InChI Key |
VOAZWWCFRZTFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and proteins, inhibiting their function.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits enzyme activity, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Similar in structure but lacks the thiazole ring.
6-Nitro-1,4-benzodioxane: Contains a nitro group instead of the thiazole ring.
Uniqueness
N~1~-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its combined benzodioxin and thiazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
